3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a naphthalene ring, an azetidine ring, and an imidazolidine-2,4-dione moiety The naphthalene ring is a polycyclic aromatic hydrocarbon, while the azetidine ring is a four-membered nitrogen-containing heterocycle The imidazolidine-2,4-dione moiety is a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthalene-1-carbonyl Azetidine Intermediate: This step involves the reaction of naphthalene-1-carbonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Cyclization to Form Imidazolidine-2,4-dione: The intermediate is then reacted with a suitable reagent, such as urea or thiourea, to form the imidazolidine-2,4-dione ring. This step often requires heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can modify the functional groups present in the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It can be incorporated into polymers or other materials to improve their performance.
Biological Research: The compound can be used as a probe to study biological processes and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Mechanism of Action
The mechanism of action of 3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. The compound’s structure allows it to form specific interactions with its targets, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: This compound is structurally similar to imidazolidine-2,4-dione but contains a sulfur atom instead of a nitrogen atom. It is known for its hypoglycemic activity and is used in the treatment of diabetes.
Pyrrolidine-2,3,5-trione: This compound has a similar five-membered ring structure but with different functional groups. It has been studied for its potential antifungal and antimicrobial properties.
Uniqueness
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of structural elements, which confer specific properties and reactivity
Properties
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-8-18-17(23)20(15)12-9-19(10-12)16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZDYIOHISKUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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